
L-(+)-2-Phenylglycine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-(+)-2-Phenylglycine-d5, also known as L-2PG-d5, is a synthetic amino acid derivative used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of L-(+)-2-Phenylglycine-d5 can be achieved through a multi-step process involving several reactions.
Starting Materials
Benzene-d5, Sodium hydroxide, Ethyl bromide, Diethylamine, Benzyl bromide, Hydrochloric acid, Sodium cyanoborohydride, Sodium borohydride, L-(+)-2-Phenylglycine
Reaction
The first step involves the reaction of benzene-d5 with sodium hydroxide to form phenol-d5., Ethyl bromide is then added to phenol-d5 to form ethyl phenyl ether-d5., Diethylamine is then added to ethyl phenyl ether-d5 to form N,N-diethylphenylamine-d5., Benzyl bromide is then added to N,N-diethylphenylamine-d5 to form N-benzyl-N,N-diethylphenylamine-d5., Hydrochloric acid is then added to N-benzyl-N,N-diethylphenylamine-d5 to form L-(+)-2-Phenylglycine-d5 hydrochloride., Sodium cyanoborohydride is then added to L-(+)-2-Phenylglycine-d5 hydrochloride to form the corresponding borohydride salt., Finally, sodium borohydride is added to the borohydride salt to form L-(+)-2-Phenylglycine-d5.
Aplicaciones Científicas De Investigación
L-(+)-2-Phenylglycine-d5 is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. L-(+)-2-Phenylglycine-d5 has been used as a substrate in enzyme assays, as a ligand in receptor binding studies, and as a probe in biochemical and biophysical studies. It has also been used in the study of protein structure and function, and in the design of novel drugs and drug delivery systems.
Mecanismo De Acción
L-(+)-2-Phenylglycine-d5 is thought to act as a substrate for enzymes involved in the synthesis of proteins. It is believed to interact with the active site of the enzyme, allowing the enzyme to catalyze the formation of a peptide bond between two amino acids. This peptide bond is then used to form a protein structure.
Efectos Bioquímicos Y Fisiológicos
L-(+)-2-Phenylglycine-d5 has been studied for its biochemical and physiological effects. It has been found to be an effective substrate for enzymes involved in the synthesis of proteins. It has also been found to interact with receptors involved in the modulation of cell signaling pathways, and to modulate the activity of certain enzymes. In addition, it has been shown to modulate the activity of certain ion channels, and to affect the metabolism of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-(+)-2-Phenylglycine-d5 has several advantages for laboratory experiments. It is a stable, water-soluble compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, it is important to note that L-(+)-2-Phenylglycine-d5 is not very soluble in organic solvents, and its use in certain laboratory experiments may be limited due to its low solubility.
Direcciones Futuras
There are many potential future directions for the study of L-(+)-2-Phenylglycine-d5. For example, further research could be conducted to better understand its biochemical and physiological effects, as well as its interactions with enzymes and receptors. Additionally, further research could be conducted to explore its potential applications in the design of novel drugs and drug delivery systems. Finally, further research could be conducted to identify new synthesis methods and purification techniques for L-(+)-2-Phenylglycine-d5.
Propiedades
Número CAS |
1246820-68-7 |
|---|---|
Nombre del producto |
L-(+)-2-Phenylglycine-d5 |
Fórmula molecular |
C8H9NO2 |
Peso molecular |
156.196 |
Nombre IUPAC |
(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D |
Clave InChI |
ZGUNAGUHMKGQNY-FOXQAWPQSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
Sinónimos |
(αS)-α-Amino-benzeneacetic-d5 Acid; L-2-Phenyl-glycine-d5; (+)-(S)-Phenylglycine-d5; (+)-Phenylglycine-d5; (2S)-Amino-2-phenylethanoic-d5 Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



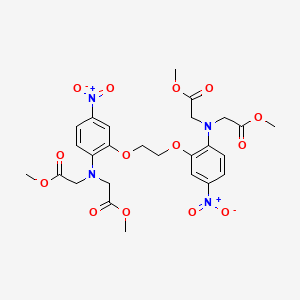
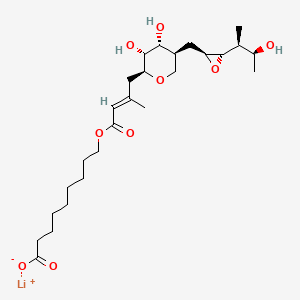
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B586946.png)

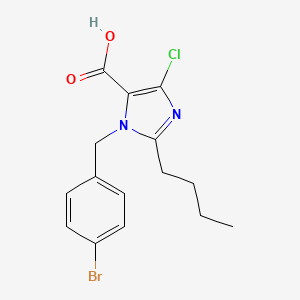
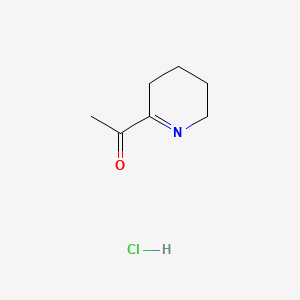
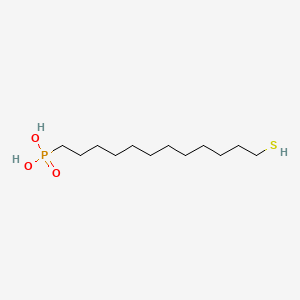
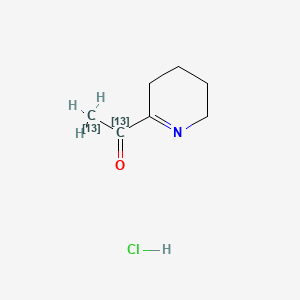
![2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde](/img/structure/B586953.png)